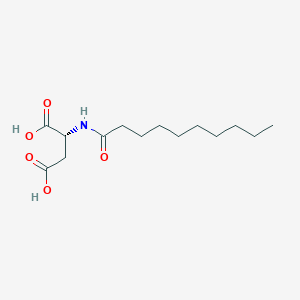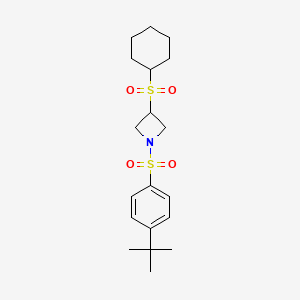
(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiazepane ring, and a thiophene-substituted cyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the thiazepane ring through a cyclization reaction involving a suitable precursor, such as a haloalkylamine and a thiol. The pyrrolidine ring is then introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with the intermediate thiazepane compound. Finally, the thiophene-substituted cyclopentyl group is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrrolidine and thiazepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for further pharmacological studies, including its efficacy, toxicity, and mechanism of action.
Industry
Industrially, the compound could find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups could impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels, where the compound could act as an inhibitor, activator, or modulator. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclohexyl)methanone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopropyl)methanone: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of (3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS2/c23-19(20(8-1-2-9-20)18-7-5-14-25-18)22-12-6-13-24-16-17(22)15-21-10-3-4-11-21/h5,7,14,17H,1-4,6,8-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWKRMXIXUSBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCSCC3CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)

![Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2669886.png)
![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)



![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2669898.png)
![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)


